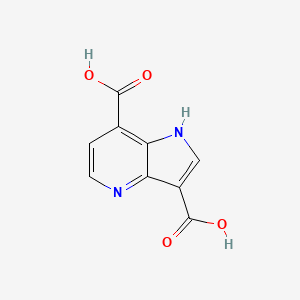![molecular formula C13H26Cl2N2 B1525369 N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219961-11-1](/img/structure/B1525369.png)
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Vue d'ensemble
Description
“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is 281.27 .Applications De Recherche Scientifique
Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans
The copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines demonstrates the synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This method highlights the significance of 2-pyrones and dihydrofurans as units with biological activity and as structural units of bioactive natural and unnatural products respectively (Snieckus, 2015).
Catalytic Intramolecular Allylic Alkylation
N-Protected amino acid allyl amides with an allylic leaving group can serve as substrates in palladium-catalyzed allylic alkylation, providing a method to synthesize α‐Amino‐γ‐lactams, highlighting the potential for generating complex lactam structures from simpler amines (Thies & Kazmaier, 2014).
Gold(I)-Catalyzed Intramolecular Amination
The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives showcases a method for synthesizing complex nitrogen-containing cycles, providing a versatile tool for organic synthesis (Mukherjee & Widenhoefer, 2011).
Synthesis of Dihydropyrrol-2-ones and Piperidines
A methodology involving ethylenediammonium diformate as a reusable catalyst for the synthesis of dihydropyrrol-2-ones and highly substituted piperidines demonstrates the green and facile approach to synthesizing these compounds, illustrating the importance of sustainable methods in chemical synthesis (Zarei & Sajadikhah, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSBBFUNYRINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCNCC1)CC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)


![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)




